1-Bromo-2-(3-bromopropoxy)benzene

Overview

Description

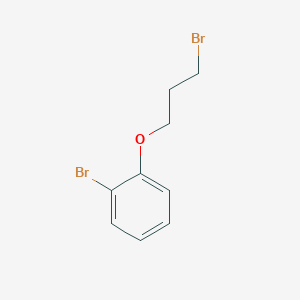

1-Bromo-2-(3-bromopropoxy)benzene is an organic compound with the molecular formula C9H10Br2O It is characterized by the presence of a benzene ring substituted with a bromine atom and a 3-bromopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-bromopropoxy)benzene can be synthesized through the reaction of 2-bromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Bromophenol+1,3-DibromopropaneK2CO3,Solventthis compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(3-bromopropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of phenolic or quinone compounds.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-2-(3-bromopropoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-bromopropoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

1-Bromo-3-phenylpropane: Similar structure but lacks the ether linkage.

3-Bromopropyl benzene: Similar structure but with a different substitution pattern.

2-Bromo-1-(3-bromopropoxy)benzene: Positional isomer with different substitution positions.

Uniqueness: 1-Bromo-2-(3-bromopropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both bromine atoms and the ether linkage allows for diverse chemical transformations and applications in various fields.

Biological Activity

1-Bromo-2-(3-bromopropoxy)benzene, with the chemical formula CHBrO, is a brominated aromatic compound that exhibits significant biological activity. Its structure features a phenyl group substituted with two bromine atoms and a propoxy chain, which contributes to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by relevant data and case studies.

- Molecular Weight : 293.98 g/mol

- CAS Number : 37136-84-8

- Molecular Formula : CHBrO

- Physical State : Solid at room temperature, typically stored in a dry environment at 2-8°C .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that brominated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | |

| Escherichia coli | 125 µg/mL | |

| Bacillus cereus | 125 µg/mL | |

| Candida albicans | 250 µg/mL |

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated:

- MCF-7 Cells : IC value of 15.0 µg/mL.

- HeLa Cells : IC value of 20.5 µg/mL.

- A549 Cells : IC value of 18.0 µg/mL.

The compound induced morphological changes typical of apoptosis, including nuclear condensation and DNA fragmentation, as observed through TUNEL assays .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The bromine substituents enhance the lipophilicity of the molecule, allowing it to integrate into microbial membranes, leading to increased permeability and cell death.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Studies suggest that it affects the G2/M phase transition in cell division, preventing cancer cells from proliferating effectively .

Properties

IUPAC Name |

1-bromo-2-(3-bromopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREHAMWVAOBJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318998 | |

| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-84-8 | |

| Record name | 37136-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.